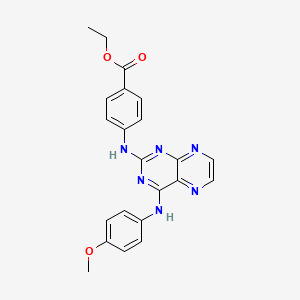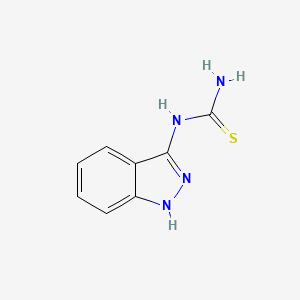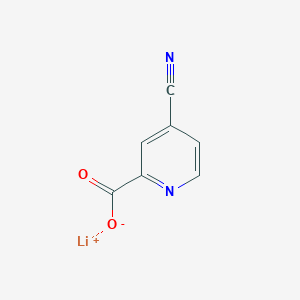
4-(3,4-Dichlorophenyl)-1lambda~4~,4-thiazinane-1,3,5-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3,4-Dichlorophenyl)-1lambda~4~,4-thiazinane-1,3,5-trione, commonly known as 4-DCT, is a synthetic compound with a wide range of applications in scientific research. 4-DCT is a highly reactive compound, with a low melting point and a high boiling point, making it an ideal candidate for laboratory experiments. 4-DCT has been studied for its potential applications in drug design and development, as well as in the field of biochemistry and physiology.
科学的研究の応用
Preparation of Heterocyclic Compounds
This compound has been used in the preparation of some new heterocyclic compounds with expected biological activity . The heterocyclic compounds synthesized using this compound could have potential applications in various fields, including medicinal chemistry and drug discovery.
Synthesis of Substituted Thiocarbamates
The compound can react with primary or secondary amines to form N-substituted N’-(3,4-dichlorophenyl)thiocarbamates. This reaction could be useful in the synthesis of a variety of organic compounds.
Hydrolysis
In the presence of water, the compound might undergo hydrolysis to yield 3,4-dichloroaniline and carbon dioxide and hydrogen sulfide. This property could be exploited in various chemical processes and reactions.
Synthesis and Labeling
The compound is a versatile organic compound used in various scientific research applications. It can be synthesized through several methods, including the reaction of 3,4-dichloroaniline with thiophosgene or the reaction of 3,4-dichlorobenzoyl chloride with thiourea.
Reactivity with Functional Groups
The compound’s potential lies in its reactivity with various functional groups, allowing the introduction of a dichlorophenylthiocarbamoyl moiety into target molecules. This property could be useful in the synthesis of a wide range of organic compounds.
Agrochemical Applications
Although not directly related to “4-(3,4-Dichlorophenyl)-1lambda~4~,4-thiazinane-1,3,5-trione”, a similar compound, 3-(3,4-Dichlorophenyl)-1,1-dimethylurea, is a pre-emergent agrochemical . It’s possible that “4-(3,4-Dichlorophenyl)-1lambda~4~,4-thiazinane-1,3,5-trione” could have similar applications in the field of agrochemicals.
作用機序
Target of Action
The compound 4-(3,4-Dichlorophenyl)-1λ~4~,4-thiazinane-1,3,5-trione, also known as DCMU, is a specific inhibitor of photosynthesis . Its primary target is the Q B plastoquinone binding site of photosystem II . This site plays a crucial role in the photosynthetic electron transport chain, which is essential for the conversion of light energy into chemical energy in plants .
Mode of Action
DCMU acts by blocking the Q B plastoquinone binding site, thereby disallowing the electron flow from photosystem II to plastoquinone . This interruption in the electron transport chain effectively reduces the plant’s ability to convert light energy into chemical energy in the form of ATP and reductant potential .
Pharmacokinetics
Given its structural similarity to other chlorinated phenols, it is likely that it is metabolized primarily by the liver and excreted predominantly via the renal route .
Result of Action
The molecular and cellular effects of DCMU’s action primarily involve the disruption of photosynthesis. By blocking the electron flow from photosystem II, DCMU effectively shuts down “linear” photosynthesis, leading to a reduction in the plant’s ability to convert light energy into chemical energy . This can have significant impacts on plant growth and development.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of DCMU. For instance, light conditions can affect the degree to which DCMU inhibits photosynthesis, as the process is light-dependent . Additionally, the compound’s stability and efficacy may be influenced by factors such as temperature, pH, and the presence of other chemicals in the environment .
特性
IUPAC Name |
4-(3,4-dichlorophenyl)-1-oxo-1,4-thiazinane-3,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2NO3S/c11-7-2-1-6(3-8(7)12)13-9(14)4-17(16)5-10(13)15/h1-3H,4-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGTXTKQPKRZPHA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)CS1=O)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-Dichlorophenyl)-1lambda~4~,4-thiazinane-1,3,5-trione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-Bromo-2-chloro-3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2412276.png)
![(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(7-methoxybenzofuran-2-yl)methanone](/img/structure/B2412277.png)
![N~1~,N~3~-bis(2,4-dichlorophenyl)-2-[(dimethylamino)methylene]malonamide](/img/structure/B2412278.png)
![1-(2-chloroquinolin-3-yl)-N-[2-(cyclohexen-1-yl)ethyl]methanimine](/img/structure/B2412281.png)
![(Z)-methyl 2-(2-((2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)acetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2412285.png)
![1-(3-hydroxypropyl)-4-((3-nitrobenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2412286.png)
![ethyl 4-(2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2412287.png)
![2-[1-(2,3-Dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2412290.png)
![Methyl 4-{[(4-chloroanilino)carbonyl]amino}-2-methoxybenzenecarboxylate](/img/structure/B2412291.png)

![3-(4-Chlorophenyl)-5-({4-[(3,4-dichlorobenzyl)oxy]phenyl}methylene)-2-thioxo-1,3-thiazolan-4-one](/img/structure/B2412295.png)
